Cas no 912896-10-7 (1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one)

1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 1-(2-methylpropyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one
- 1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one
-
- インチ: 1S/C18H25N3O/c1-4-9-21-16-8-6-5-7-15(16)19-18(21)14-10-17(22)20(12-14)11-13(2)3/h5-8,13-14H,4,9-12H2,1-3H3
- InChIKey: OCJVVGLYCCVQNX-UHFFFAOYSA-N
- ほほえんだ: N1(CC(C)C)CC(C2N(CCC)C3=CC=CC=C3N=2)CC1=O
1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3320-0267-30mg |
1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one |
912896-10-7 | 90%+ | 30mg |
$178.5 | 2023-07-27 | |
Life Chemicals | F3320-0267-2μmol |
1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one |
912896-10-7 | 90%+ | 2μmol |
$85.5 | 2023-07-27 | |
Life Chemicals | F3320-0267-1mg |
1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one |
912896-10-7 | 90%+ | 1mg |
$81.0 | 2023-07-27 | |
Life Chemicals | F3320-0267-25mg |
1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one |
912896-10-7 | 90%+ | 25mg |
$163.5 | 2023-07-27 | |
Life Chemicals | F3320-0267-2mg |
1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one |
912896-10-7 | 90%+ | 2mg |
$88.5 | 2023-07-27 | |
Life Chemicals | F3320-0267-10μmol |
1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one |
912896-10-7 | 90%+ | 10μmol |
$103.5 | 2023-07-27 | |
Life Chemicals | F3320-0267-4mg |
1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one |
912896-10-7 | 90%+ | 4mg |
$99.0 | 2023-07-27 | |
Life Chemicals | F3320-0267-5mg |
1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one |
912896-10-7 | 90%+ | 5mg |
$103.5 | 2023-07-27 | |
Life Chemicals | F3320-0267-40mg |
1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one |
912896-10-7 | 90%+ | 40mg |
$210.0 | 2023-07-27 | |
Life Chemicals | F3320-0267-5μmol |
1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one |
912896-10-7 | 90%+ | 5μmol |
$94.5 | 2023-07-27 |
1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one 関連文献
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-oneに関する追加情報
Introduction to 1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one (CAS No. 912896-10-7)
1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one (CAS No. 912896-10-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, belongs to the class of benzodiazepine derivatives and is characterized by its unique structural features and potential therapeutic applications.
The molecular structure of 1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one consists of a pyrrolidinone core linked to a benzodiazepine moiety through a propyl chain. The presence of the 2-methylpropyl substituent adds to the compound's complexity and influences its pharmacological properties. The benzodiazepine ring system is well-known for its role in modulating the central nervous system (CNS) and has been extensively studied for its anxiolytic, sedative, and anticonvulsant effects.
Recent research has focused on the potential of 1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one as a novel therapeutic agent. Studies have shown that this compound exhibits potent binding affinity for GABA-A receptors, which are key targets for many CNS-active drugs. The selective interaction with these receptors suggests that 1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one may have applications in the treatment of anxiety disorders, insomnia, and epilepsy.
In addition to its potential as a CNS modulator, 1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one has also been investigated for its anti-inflammatory properties. Preclinical studies have demonstrated that this compound can reduce inflammation in various animal models, suggesting its potential use in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease (IBD). The anti-inflammatory effects are thought to be mediated through the modulation of cytokine production and immune cell activation.
The pharmacokinetic profile of 1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one has been extensively studied to understand its behavior in biological systems. Research indicates that this compound has good oral bioavailability and a favorable half-life, making it suitable for chronic administration. Additionally, it exhibits low toxicity and minimal side effects in preclinical studies, which is a crucial factor for its development as a therapeutic agent.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one in human subjects. Early results from phase I trials have shown promising outcomes, with the compound demonstrating good tolerability and pharmacokinetic properties consistent with preclinical data. These findings have paved the way for further clinical evaluation in phase II trials.
The synthetic route for producing 1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one has been optimized to ensure high yields and purity. The synthesis involves several steps, including the formation of the benzodiazepine ring system and the subsequent coupling with the pyrrolidinone moiety. Advanced synthetic techniques such as microwave-assisted synthesis and catalytic methods have been employed to improve efficiency and reduce environmental impact.
In conclusion, 1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-y l)pyrrolidin - 2 - one (CAS No. 9 9 9 96 - 0 - 7 ) represents a promising candidate in the development of novel therapeutic agents for various neurological and inflammatory conditions. Its unique structural features and favorable pharmacological profile make it an attractive target for further research and clinical development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds significant promise for improving patient outcomes in multiple disease areas.
912896-10-7 (1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one) 関連製品
- 1260990-51-9(N-(3-chloro-4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide)
- 2228036-04-0((1S)-1-(cyclohex-3-en-1-yl)-2,2,2-trifluoroethan-1-ol)
- 84532-65-0(1-Naphthalenecarboxylic acid, 3-chloro-4-methoxy-)
- 2059965-95-4(4,4-difluoro-3-methoxyoxane)
- 173390-53-9(11-Morpholinoundecanoic acid)
- 708253-40-1(1-3-(trifluoromethyl)phenylbutan-1-amine)
- 1695703-93-5(3-amino-3-(5-chlorothiophen-3-yl)propanoic acid)
- 2171302-13-7(3-cyclopropyl-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid)
- 1261615-15-9(4-Methoxy-2-(2-(trifluoromethoxy)phenyl)-6-(trifluoromethyl)pyridine)
- 1806016-03-4(3-(Chloromethyl)-4-fluoro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine)



